N-Fmoc-2-(methylamino)butyric acid
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Overview
Description
N-Fmoc-2-(methylamino)butyric acid is a chemical compound with the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol . It is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a widely used protecting group in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-2-(methylamino)butyric acid typically involves the protection of the amino group of 2-(methylamino)butyric acid with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-2-(methylamino)butyric acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents such as piperidine.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like HATU or DIC.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
N-Fmoc-2-(methylamino)butyric acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and peptidomimetics.
Biology: It is employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-Fmoc-2-(methylamino)butyric acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the compound, preventing unwanted side reactions during the synthesis process . The protected amino group can then be selectively deprotected under basic conditions to allow for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-2-(methylamino)propanoic acid: Similar structure but with a propanoic acid backbone instead of butyric acid.
N-Fmoc-2-(methylamino)pentanoic acid: Similar structure but with a pentanoic acid backbone.
Uniqueness
N-Fmoc-2-(methylamino)butyric acid is unique due to its specific structure, which provides distinct steric and electronic properties that can influence the outcome of peptide synthesis reactions . Its use in peptide synthesis allows for the creation of peptides with specific sequences and properties, making it a valuable tool in research and industry .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-18(19(22)23)21(2)20(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLTUKBCCEZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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